molecular formula C12H16ClN B13627601 4-(4-Chloro-2-methylphenyl)piperidine

4-(4-Chloro-2-methylphenyl)piperidine

Cat. No.: B13627601
M. Wt: 209.71 g/mol
InChI Key: KXQFLHNBBSGFJD-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chloro and methyl substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted piperidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperidine
  • 4-(4-Methylphenyl)piperidine
  • 4-(4-Fluoro-2-methylphenyl)piperidine

Uniqueness

4-(4-Chloro-2-methylphenyl)piperidine is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its selectivity and potency in various applications compared to similar compounds .

Biological Activity

4-(4-Chloro-2-methylphenyl)piperidine is a piperidine derivative characterized by its unique molecular structure, which includes a piperidine ring and a 4-chloro-2-methylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology, due to its structural similarities to known psychoactive substances. The molecular formula of this compound is C13H16ClN.

Chemical Structure

The compound's structure can be visualized as follows:

C6H5 Cl C7H10N\text{C}_6\text{H}_5\text{ Cl }-\text{C}_7\text{H}_{10}\text{N}

Where the piperidine ring contributes to its reactivity and biological interactions.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly affecting the central nervous system. Its pharmacological profile suggests potential applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interactions with neurotransmitter receptors. Studies on similar compounds have shown that they can act on:

  • Dopamine receptors
  • Serotonin receptors
  • Norepinephrine transporters

These interactions are crucial for understanding the compound's potential therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent modifications. The following table summarizes key related compounds:

Compound NameStructure DescriptionUnique Features
4-(4-Chlorophenyl)piperidinePiperidine ring with a para-chlorophenyl groupKnown for strong analgesic properties
4-(3-Methylphenyl)piperidinePiperidine ring with a meta-methylphenyl groupExhibits different receptor selectivity
1-(4-Chlorophenyl)-pyrrolidin-2-onePyrrolidine derivative with a para-chlorophenyl groupDifferent ring structure affecting reactivity

The unique combination of chloro and methyl substituents in this compound may confer distinct pharmacological properties compared to its analogs.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including this compound. A study evaluating various piperidine derivatives found that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound's efficacy was limited, its structural relatives demonstrated promising results.

Cytotoxicity Evaluation

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Research has shown that certain piperidine derivatives possess low cytotoxicity against mammalian cell lines, indicating a favorable therapeutic index. For instance, one study reported that derivatives similar to this compound had IC50 values indicating minimal toxicity at effective concentrations.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for drug development. The presence of specific functional groups in piperidine derivatives can significantly influence their biological activity. For example, modifications to the aromatic ring or piperidine nitrogen can enhance receptor binding affinity or alter metabolic stability.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(4-chloro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

KXQFLHNBBSGFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2CCNCC2

Origin of Product

United States

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